N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide
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Overview
Description
The compound with the molecular formula N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide is a complex organic molecule that contains iodine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Common synthetic routes may include:
Formation of the Core Structure: The initial step often involves the construction of the core structure through a series of condensation reactions.
Introduction of Functional Groups:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Utilizing batch reactors to control reaction parameters and ensure consistent product quality.
Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
N2,N7-bis(2-iodophenyl)-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C31H22I2N4O4S: A compound with a similar structure but different functional groups.
C31H22I2N4O4: A compound lacking sulfur atoms, which may result in different chemical properties.
The unique combination of functional groups and the presence of iodine and sulfur atoms make This compound distinct in its chemical behavior and applications.
Properties
IUPAC Name |
2-N,7-N-bis(2-iodophenyl)-9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22I2N4O4S2/c32-27-10-4-6-12-29(27)36-42(38,39)21-14-16-23-24-17-15-22(43(40,41)37-30-13-7-5-11-28(30)33)19-26(24)31(25(23)18-21)35-34-20-8-2-1-3-9-20/h1-19,34,36-37H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGWOTGEWDJLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4I)C5=C2C=C(C=C5)S(=O)(=O)NC6=CC=CC=C6I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22I2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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